L-VALINE (2-13C; 15N) L-VALINE (2-13C; 15N)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684786
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 119.13

L-VALINE (2-13C; 15N)

CAS No.:

Cat. No.: VC3684786

Molecular Formula:

Molecular Weight: 119.13

Purity: 98%

* For research use only. Not for human or veterinary use.

L-VALINE (2-13C; 15N) -

Specification

Molecular Weight 119.13

Introduction

Fundamental Characteristics and Chemical Properties

L-VALINE (2-13C; 15N) is a stable isotope-labeled form of the essential amino acid L-valine, specifically containing a carbon-13 isotope at position 2 and a nitrogen-15 isotope in its structure. This compound maintains the fundamental chemical properties of natural valine while offering unique analytical advantages through its isotopic signature. With a molecular weight of 119.13 g/mol, this compound features the characteristic branched-chain structure of valine but with strategic isotope placements that enable its use as a metabolic tracer .

The chemical formula for L-VALINE (2-13C; 15N) can be represented as (CH3)2CHCH(NH2)CO2H, with the second carbon and the nitrogen atom being isotopically labeled . The labeling pattern specifically places the heavier, stable isotopes at positions crucial for tracking metabolic transformations. Standard preparations of this compound typically offer high isotopic purity, with common commercial products providing 99% 15N enrichment and 98% chemical purity .

Physical and Chemical Properties

The physical properties of L-VALINE (2-13C; 15N) closely resemble those of natural valine, with the primary difference being the presence of heavier isotopes that affect its mass spectrometry profile and NMR spectroscopic characteristics. This compound typically exists as a white crystalline powder at room temperature and displays solubility in water similar to that of standard L-valine.

PropertyValueSource
Molecular Weight119.13 g/mol
Chemical Purity98% (typical)
13C Enrichment≥98% at position 2
15N Enrichment≥99%
AppearanceWhite crystalline powder
Storage RecommendationRoom temperature, away from light and moisture

Synthesis and Production Methodologies

The production of L-VALINE (2-13C; 15N) requires sophisticated synthetic approaches to ensure precise placement of isotopic labels. While the search results don't provide specific synthesis details for this particular labeling pattern, the production of isotopically labeled amino acids generally involves either chemical synthesis using appropriately labeled precursors or biosynthetic methods employing specialized microorganisms grown on isotopically enriched media.

Commercial vendors like Cambridge Isotope Laboratories produce this compound with high isotopic enrichment and chemical purity . The production process must carefully control the incorporation of the 13C isotope specifically at the second carbon position while ensuring the nitrogen atom is uniformly labeled with 15N. Quality control methods typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic techniques to verify both isotopic and chemical purity.

Research Applications and Analytical Utility

Metabolic Flux Analysis

L-VALINE (2-13C; 15N) serves as a valuable tracer in metabolic flux analysis studies, where researchers investigate the rates of biochemical reactions within living systems. The strategic placement of both 13C and 15N isotopes enables simultaneous tracking of carbon and nitrogen metabolism . This dual-labeling approach provides more comprehensive information about metabolic pathways than single-isotope tracing methods.

Metabolic flux studies utilizing L-VALINE (2-13C; 15N) can reveal critical information about amino acid metabolism, protein turnover rates, and cellular energetics. The 13C label at position 2 is particularly useful for tracking transamination and decarboxylation reactions, while the 15N label provides insights into nitrogen transfer reactions and protein synthesis pathways .

NMR Spectroscopy Applications

The incorporation of both 13C and 15N isotopes makes L-VALINE (2-13C; 15N) exceptionally valuable for NMR spectroscopy studies. The 13C nucleus at position 2 provides a distinct NMR signal that can be used to trace the metabolic fate of this carbon atom . Similarly, the 15N label enables nitrogen-focused NMR studies that can reveal information about amino group transfers and protein structure .

Protein Structure and Dynamics

Isotopically labeled amino acids, including L-VALINE (2-13C; 15N), are indispensable tools for studying protein structure and dynamics. When incorporated into proteins during synthesis, these labeled amino acids create specific probes that can be detected by various analytical techniques. The isotopic labels serve as unique reporters that provide information about protein folding, binding interactions, and conformational changes.

For biomolecular NMR studies specifically, isotope-labeled valine derivatives enable researchers to probe the structure, dynamics, and binding properties of biological macromolecules with high precision . The strategic placement of 13C and 15N atoms allows for selective observation of specific sites within complex protein structures, simplifying spectral analysis and enhancing structural insights.

Comparative Studies with Other Labeled Valine Variants

The research literature contains studies using various isotopically labeled forms of valine, each designed for specific research applications. L-VALINE (2-13C; 15N) is just one of several important variants that differ in their labeling patterns and applications.

Comparison with L-VALINE (1-13C; 15N)

While L-VALINE (2-13C; 15N) is labeled at the second carbon position, L-VALINE (1-13C; 15N) features a 13C label at the carboxyl carbon (position 1). This alternative labeling pattern has been used in studies of valine and leucine kinetics in healthy men . Research has shown that during infusion of this tracer, plasma valine and expired 13CO2 reach isotopic steady state within approximately 2 hours .

One significant study found that valine carbon flux averaged 80.3 ± 1.2 μmol kg-1h-1, with oxidation rates of 11.8 ± 0.6 μmol kg-1h-1 . This research also calculated valine deamination rates of 84.0 ± 3.5 μmol kg-1h-1 and reamination rates of 72.2 ± 3.3 μmol kg-1h-1, providing valuable insights into valine metabolism .

Comparison with Fully Labeled Variants

More extensively labeled variants, such as L-Valine (13C5, 15N), incorporate 13C isotopes at all five carbon positions along with 15N labeling . These comprehensively labeled compounds provide maximum isotopic coverage for certain applications but may be less informative for studies tracking specific metabolic transformations where selective labeling is preferred.

Other specialized variants include L-Valine (13C5, 15N, 2,3-D2), which incorporates deuterium labels at positions 2 and 3 in addition to complete carbon and nitrogen labeling . This triple-labeled variant has a higher molecular weight (125.12 g/mol) compared to L-VALINE (2-13C; 15N) and offers additional analytical capabilities for complex NMR experiments .

Labeled VariantLabeling PatternMolecular WeightPrimary ApplicationsSource
L-VALINE (2-13C; 15N)13C at position 2, 15N119.13 g/molMetabolic flux analysis, NMR studies
L-VALINE (1-13C; 15N)13C at position 1, 15N119.13 g/molValine kinetics, metabolism studies
L-Valine (13C5, 15N)13C at all carbons, 15N~124 g/molComprehensive NMR studies
L-Valine (13C5, 15N, 2,3-D2)13C at all carbons, 15N, 2H at positions 2,3125.12 g/molAdvanced structural biology

Analytical Methods for Studying L-VALINE (2-13C; 15N)

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy represents one of the most powerful techniques for analyzing isotopically labeled compounds like L-VALINE (2-13C; 15N). The 13C nucleus at position 2 provides distinctive signals in 13C NMR experiments, enabling researchers to track this specific carbon atom through various metabolic processes . Similarly, 15N NMR can provide valuable information about nitrogen metabolism and amino group transfers.

Recent methodological advances have enhanced the utility of dual-labeled compounds in NMR studies. Researchers have developed novel 15N-NMR-based approaches that, when combined with traditional 13C NMR, provide increased efficiency and broader coverage of the isotopic space that can be probed . These approaches can determine the complete distribution of isotopic species for the first two carbon positions of amino acids in cellular biomass hydrolysates, offering unprecedented detail for metabolic flux analysis .

Mass Spectrometry

Mass spectrometry provides another essential analytical approach for studying L-VALINE (2-13C; 15N). The presence of heavier isotopes (13C and 15N) creates distinctive mass shifts that can be readily detected by various mass spectrometry techniques. This enables precise quantification of labeled and unlabeled species, facilitating studies of metabolic flux and protein turnover.

Integrated Analytical Approaches

Modern research increasingly employs integrated analytical approaches that combine multiple techniques to extract maximum information from isotopically labeled compounds. For instance, combining NMR spectroscopy with mass spectrometry and chromatographic techniques allows researchers to comprehensively characterize metabolism using L-VALINE (2-13C; 15N) as a tracer.

One notable example is the Bayesian multi-model-based 13C15N-metabolic flux analysis, which enables simultaneous quantification of carbon and nitrogen metabolic fluxes . This approach specifically tracks carbon and nitrogen atom interconversions throughout the entire metabolic network, providing a more comprehensive understanding of cellular metabolism than approaches focused on a single isotope .

ParameterSpecificationSource
Reference/Catalog NumberCNLM-8678-PK
Unlabeled CAS Number72-18-4
Labeled CAS Number2483829-91-8
Chemical Purity≥98%
13C Enrichment≥98% at position 2
15N Enrichment≥99%
FormDry powder
Storage RecommendationRoom temperature, protected from light and moisture

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